3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-EN-1-one 3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-EN-1-one
Brand Name: Vulcanchem
CAS No.: 139057-17-3
VCID: VC21244126
InChI: InChI=1S/C11H11NO3S2/c1-16-11(17-2)7-10(13)8-4-3-5-9(6-8)12(14)15/h3-7H,1-2H3
SMILES: CSC(=CC(=O)C1=CC(=CC=C1)[N+](=O)[O-])SC
Molecular Formula: C11H11NO3S2
Molecular Weight: 269.3 g/mol

3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-EN-1-one

CAS No.: 139057-17-3

Cat. No.: VC21244126

Molecular Formula: C11H11NO3S2

Molecular Weight: 269.3 g/mol

* For research use only. Not for human or veterinary use.

3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-EN-1-one - 139057-17-3

Specification

CAS No. 139057-17-3
Molecular Formula C11H11NO3S2
Molecular Weight 269.3 g/mol
IUPAC Name 3,3-bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-en-1-one
Standard InChI InChI=1S/C11H11NO3S2/c1-16-11(17-2)7-10(13)8-4-3-5-9(6-8)12(14)15/h3-7H,1-2H3
Standard InChI Key LNABYIAUVCHZCT-UHFFFAOYSA-N
SMILES CSC(=CC(=O)C1=CC(=CC=C1)[N+](=O)[O-])SC
Canonical SMILES CSC(=CC(=O)C1=CC(=CC=C1)[N+](=O)[O-])SC

Introduction

Chemical Identity and Structure

3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-en-1-one is characterized by a prop-2-en-1-one backbone with two methylsulfanyl (methylthio) groups attached to the same carbon atom at position 3, while a 3-nitrophenyl group is connected to the carbonyl carbon. This unique arrangement contributes to the compound's chemical reactivity and potential biological activities.

The compound has the molecular formula C₁₁H₁₁NO₃S₂ with a molecular weight of 269.3 g/mol. It is cataloged with CAS Registry Number 139057-17-3 and can be represented using various chemical identifiers as shown in Table 1.

Table 1: Chemical Identifiers of 3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-en-1-one

Identifier TypeValue
CAS Number139057-17-3
IUPAC Name3,3-bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-en-1-one
Molecular FormulaC₁₁H₁₁NO₃S₂
Molecular Weight269.3 g/mol
Standard InChIInChI=1S/C11H11NO3S2/c1-16-11(17-2)7-10(13)8-4-3-5-9(6-8)12(14)15/h3-7H,1-2H3
InChI KeyLNABYIAUVCHZCT-UHFFFAOYSA-N
SMILESCSC(=CC(=O)C1=CC(=CC=C1)N+[O-])SC
PubChem Compound ID15719233

Structurally, the compound features a carbonyl group conjugated with a carbon-carbon double bond, which is further substituted with two methylsulfanyl groups. The nitrophenyl moiety at position 3 of the phenyl ring adds additional complexity to its electronic structure and reactivity patterns.

Physical and Chemical Properties

Based on structural similarities with related compounds, 3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-en-1-one is likely a crystalline solid with a yellowish appearance at room temperature. This prediction is supported by the fact that similar compounds, such as 3,3-Bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one, are described as yellow crystalline solids .

Chemically, one of the most interesting aspects of this compound is the interaction between the sulfur atoms and the C=C double bond. In similar structures, the S—C sp² bonds (connecting sulfur to the olefinic carbon) are significantly shorter than the S—CH₃ bonds, which has been attributed to d-π interactions between the sulfur atoms and the C=C bond . This structural feature likely influences the compound's reactivity patterns and electronic distribution.

Table 2: Estimated Physical Properties Based on Structural Analogues

PropertyValueSource
Physical StateLikely a crystalline solidBased on analogues
ColorProbably yellowBased on analogues
SolubilityLikely soluble in organic solventsBased on structural features
Bond Length S—C sp²~1.75 Å (estimated)Based on analogue
Bond Length S—CH₃~1.80 Å (estimated)Based on analogue

Characterization Techniques

Characterization of 3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-en-1-one would typically involve various spectroscopic and analytical methods. Based on information provided for analogous compounds, the following techniques would likely be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy would show characteristic signals for:

  • The olefinic proton (C=CH)

  • The methyl protons of the methylsulfanyl groups

  • The aromatic protons of the nitrophenyl ring

¹³C NMR spectroscopy would provide information about the carbon skeleton of the molecule, including the carbonyl carbon, the olefinic carbons, the aromatic carbons, and the methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy would reveal characteristic absorption bands for:

  • The carbonyl group (C=O)

  • The carbon-carbon double bond (C=C)

  • The nitro group (NO₂)

  • The carbon-sulfur bonds (C-S)

Based on data from the 4-nitrophenyl analogue, we might expect IR bands around 1615 cm⁻¹ for the C=O stretching, 1590 cm⁻¹ for the C=C stretching, and approximately 1512 and 1345 cm⁻¹ for the NO₂ group .

Mass Spectrometry

Mass spectrometry would provide confirmation of the molecular weight (expected m/z = 269 for the molecular ion) and fragmentation patterns characteristic of the structure .

X-ray Crystallography

Single-crystal X-ray diffraction analysis could provide detailed information about the three-dimensional structure of the molecule, including precise bond lengths, bond angles, and packing arrangements in the crystal lattice .

Structural Features and Bonding

The structural features of 3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-en-1-one are particularly interesting due to the unique electronic interactions within the molecule. Based on studies of similar compounds, several notable features can be inferred:

Bond Lengths and Electronic Interactions

In analogous structures, the S—C sp² bonds are significantly shorter than the S—CH₃ bonds. For example, in 3,3-Bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one, the S—C sp² bonds measure 1.746(3) and 1.750(2) Å, while the S—CH₃ bonds are 1.794(3) and 1.806(3) Å . This difference has been attributed to d-π interactions between the sulfur atoms and the C=C bond, suggesting a delocalization of electrons that influences the electronic structure of the molecule .

Intermolecular Interactions

In the crystal structure of similar compounds, molecules are linked through intermolecular C—H⋯S and C—H⋯O hydrogen bonding interactions, forming three-dimensional networks . These interactions play a crucial role in determining the packing arrangement and physical properties of the crystalline material.

Research Status and Future Directions

Based on the limited information available in the search results, research on 3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-en-1-one appears to be in relatively early stages. While some basic characterization data is available, comprehensive studies on its reactivity patterns, biological activities, and potential applications are still needed.

Future research directions might include:

  • Detailed investigation of its reactivity patterns and synthetic utility

  • Evaluation of potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties

  • Exploration of its behavior as a ligand in coordination chemistry

  • Development of efficient and scalable synthetic methods

  • Structure-activity relationship studies with related compounds

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator